![molecular formula C5H4BrClN2 B1272473 3-Amino-2-bromo-5-chloropyridine CAS No. 90902-83-3](/img/structure/B1272473.png)
3-Amino-2-bromo-5-chloropyridine
Overview
Description
3-Amino-2-bromo-5-chloropyridine is a chemical compound with the molecular formula C5H4BrClN2 . It is a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 3-Amino-2-bromo-5-chloropyridine involves several steps. One method involves the conversion of 3,5-dihalogenopyridine with sodium ethylate into a 3-ethoxy-5-halogenopyridine, which is then converted into a 3-hydroxy-5-halogenopyridine. Subsequently, an amino group is introduced in the 2-position by reaction with sodium amide in toluene .Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromo-5-chloropyridine can be represented as Nc1cnc(Cl)c(Br)c1 . The molecular weight of this compound is 207.46 .Physical And Chemical Properties Analysis
3-Amino-2-bromo-5-chloropyridine is a light yellow to brown powder or crystal . The melting point ranges from 142.0 to 146.0 °C . The maximum absorption wavelength is 314 nm in ethanol .Scientific Research Applications
Pharmaceutical Research
3-Amino-2-bromo-5-chloropyridine can be used as an intermediate in the synthesis of various pharmaceutical compounds . The presence of both bromine and chlorine atoms makes it a versatile building block in organic synthesis.
Agrochemicals
Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of agrochemicals . The pyridine ring is a common motif in many pesticides and herbicides.
Dye Manufacturing
Pyridine derivatives are often used in the manufacture of dyes . The specific substituents on the pyridine ring can influence the color and other properties of the resulting dye.
Material Science
High purity, submicron and nanopowder forms of 3-Amino-2-bromo-5-chloropyridine may be considered for material science applications . These could include the development of new materials with unique optical or electronic properties.
Molecularly Imprinted Polymers
There is potential for 3-Amino-2-bromo-5-chloropyridine to be used in the creation of molecularly imprinted polymers . These are materials that have been engineered to have specific binding sites for certain molecules, allowing for selective removal or detection of these target molecules.
Chemical Research
Given its unique structure, 3-Amino-2-bromo-5-chloropyridine can be used in chemical research to synthesize new compounds and explore their properties . This could lead to the discovery of new reactions or the development of new synthetic methodologies.
Safety and Hazards
3-Amino-2-bromo-5-chloropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, I was unable to find specific papers related to 3-Amino-2-bromo-5-chloropyridine .
Mechanism of Action
Target of Action
It is known that this compound can potentially interact with various biological materials or organic compounds for life science related research .
Mode of Action
Similar compounds have been used in the synthesis of various biochemical reagents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological or chemical context.
Biochemical Pathways
It is known that this compound can be used as a biochemical reagent in life science related research , suggesting that it may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various biochemical reagents , suggesting that this compound may have a variety of potential effects depending on the specific biological or chemical context.
Action Environment
The action, efficacy, and stability of 3-Amino-2-bromo-5-chloropyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry and well-ventilated place under an inert atmosphere . Additionally, it is advised to avoid dust formation and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
2-bromo-5-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377813 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-5-chloropyridine | |
CAS RN |
90902-83-3 | |
Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromo-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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